molecular formula C12H14N2S B8344919 5-Cyclopentylthiomethyl-pyridine-2-carbonitrile

5-Cyclopentylthiomethyl-pyridine-2-carbonitrile

Cat. No.: B8344919
M. Wt: 218.32 g/mol
InChI Key: YNEOBVWYAPXEDZ-UHFFFAOYSA-N
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Description

5-Cyclopentylthiomethyl-pyridine-2-carbonitrile is a useful research compound. Its molecular formula is C12H14N2S and its molecular weight is 218.32 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H14N2S

Molecular Weight

218.32 g/mol

IUPAC Name

5-(cyclopentylsulfanylmethyl)pyridine-2-carbonitrile

InChI

InChI=1S/C12H14N2S/c13-7-11-6-5-10(8-14-11)9-15-12-3-1-2-4-12/h5-6,8,12H,1-4,9H2

InChI Key

YNEOBVWYAPXEDZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)SCC2=CN=C(C=C2)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Set up reaction in 3 separate flasks. To flask number 1 slurry 2-chloro-5-cyclopentylthiomethyl-pyridine (1 g, 4.4 mmol) and copper(I) cyanide (0.78 g, 8.7 mmol) in DMF (5 mL). To flask number 2 slurry 2-chloro-5-cyclopentylthiolmethyl-pyridine (1 g, 4.4 mmol) and copper(I) cyanide (0.78 g, 8.7 mmol) in DMF (5 mL). To flask number 3 slurry 2-chloro-5-cyclopentyl-thiomethyl-pyridine (2 g, 8.8 mmol) and copper(I) cyanide (1.6 g, 17.6 mmol) in DMF (10 mL). Stir each reaction in a sealed flask at 170° C. for 16 h. Follow the reactions by GC/MS. Cool all reaction flasks to room temperature. Combine the flask contents and pour into a solution of NH4OH (120 mL) and hexane/EtOAc (1:1, 100 mL). Collect the organic phase and extract the aqueous phase twice with hexane/EtOAc (1:1, 100 mL). Concentrate in vacuo the combined organic extracts. Purify by chromatography on silica gel (90 g) eluting with hexane/EtOAc (49:1 to 4:1 gradient) to obtain the desired intermediate (2 g, 40%) that contains approximately 10% starting material. Use the material in the next step without additional purification. MS (APCI+) m/z: 218 (M)+.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
copper(I) cyanide
Quantity
0.78 g
Type
reactant
Reaction Step Four
[Compound]
Name
2-chloro-5-cyclopentylthiolmethyl-pyridine
Quantity
1 g
Type
reactant
Reaction Step Five
Name
copper(I) cyanide
Quantity
0.78 g
Type
reactant
Reaction Step Six
[Compound]
Name
2-chloro-5-cyclopentyl-thiomethyl-pyridine
Quantity
2 g
Type
reactant
Reaction Step Seven
Name
copper(I) cyanide
Quantity
1.6 g
Type
reactant
Reaction Step Eight
Name
Quantity
120 mL
Type
reactant
Reaction Step Nine
Name
hexane EtOAc
Quantity
100 mL
Type
reactant
Reaction Step Nine
Name
Quantity
5 mL
Type
solvent
Reaction Step Ten

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